3-Benzyl-2-phenylpyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
524674-65-5 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-benzyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C17H19N/c1-3-7-14(8-4-1)13-16-11-12-18-17(16)15-9-5-2-6-10-15/h1-10,16-18H,11-13H2 |
InChI Key |
AAHAZKSZTLKSOV-UHFFFAOYSA-N |
SMILES |
C1CNC(C1CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CNC(C1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzyl 2 Phenylpyrrolidine and Its Stereoisomers
Chiral Pool Strategies in the Synthesis of 3-Benzyl-2-phenylpyrrolidine
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com This approach elegantly transfers the inherent chirality of the starting material to the target molecule, often simplifying the synthetic route and ensuring high stereochemical purity. numberanalytics.com
Precursor Selection and Derivatization Approaches
The selection of a suitable chiral precursor is paramount in chiral pool synthesis. For the synthesis of this compound, precursors such as amino acids, which are abundant in nature, serve as excellent starting points. nih.gov For instance, (S)-3-phenylpyrrolidine can be utilized as a chiral starting material. Strategic functionalization, including ring-opening to generate a primary amine followed by benzylation, allows for the construction of the desired substituted pyrrolidine (B122466).
Another approach involves the use of naturally occurring acids like malic acid. The synthesis of chiral N-benzyl-3-hydroxypyrrolidine from malic acid involves a condensation reaction with benzylamine (B48309) and subsequent reduction. google.com While this provides a hydroxylated analog, further chemical modifications would be necessary to introduce the phenyl group at the 2-position and remove the hydroxyl group. Similarly, glutamic acid can be converted to a chiral 4-amino-2-hydroxybutyric acid derivative, which upon cyclization and reduction, yields a protected 3-hydroxypyrrolidinone, a potential intermediate. google.com
Diastereoselective Control in Intermediate Formation
Once a chiral precursor is selected and derivatized, the next critical step is the diastereoselective formation of the pyrrolidine ring or the introduction of the second substituent with controlled stereochemistry. The inherent chirality of the precursor can influence the stereochemical outcome of subsequent reactions.
For example, in syntheses starting from chiral amino acids, the stereocenter from the amino acid can direct the formation of the second stereocenter. Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with chiral acrylamides, have been shown to proceed with excellent diastereoselectivity, providing a route to trans-3,4-disubstituted pyrrolidines. researchgate.net The stereochemistry of the final product is often dictated by the geometry of the reactants and the reaction conditions.
Asymmetric Synthesis of this compound
Asymmetric synthesis aims to create chiral molecules from achiral or racemic starting materials through the use of chiral catalysts or auxiliaries. This approach offers great flexibility in accessing various stereoisomers.
Catalytic Asymmetric Routes to the Pyrrolidine Core
Various catalytic asymmetric methods have been developed for the synthesis of the pyrrolidine ring, a core component of the target molecule. mdpi.com One prominent strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.org This method allows for the construction of highly functionalized pyrrolidines with excellent enantioselectivity. rsc.org Chiral metal complexes, such as those involving copper, can effectively catalyze these transformations. rsc.org
Another powerful approach is the enantioselective intramolecular hydroamination of aminoalkenes. nih.gov Copper-catalyzed hydroamination has emerged as a practical route to α-arylpyrrolidines, providing high enantiomeric purity under mild conditions. nih.gov Furthermore, kinetic resolution of racemic pyrrolidines using chiral catalysts can provide access to enantioenriched products. whiterose.ac.uk For instance, a chiral titanocene (B72419) catalyst has been used for the kinetic resolution of 2-phenyl-5-alkyl substituted pyrrolidines. whiterose.ac.uk
| Catalyst/Method | Reaction Type | Key Features |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | High yields and enantioselectivity for spirocyclic pyrrolidines. whiterose.ac.uk |
| Copper(I) / Ligand | 1,3-Dipolar Cycloaddition | Construction of α-deuterated pyrrolidines with high stereoselectivity. rsc.org |
| Copper-catalyzed | Intramolecular Hydroamination | Practical route to α-arylpyrrolidines with high enantiomeric purity. nih.gov |
| Chiral Titanocene | Kinetic Resolution | Effective for resolving 2-phenyl-5-alkyl substituted pyrrolidines. whiterose.ac.uk |
| Yb(OTf)₃ | Three-component reaction | Diastereoselective synthesis of cis-2,5-disubstituted pyrrolidines. organic-chemistry.org |
Enantioselective Construction of the this compound Scaffold
Building the specific this compound scaffold enantioselectively requires methods that can control the formation of the two adjacent stereocenters simultaneously. One strategy involves the diastereoselective reaction of a chiral enolate derived from a pyrrolidinone with a benzylating agent. The existing stereocenter at the 2-position would direct the incoming benzyl (B1604629) group to a specific face of the molecule.
Alternatively, a tandem reaction sequence can be employed. For example, a catalytic asymmetric conjugate addition of a benzyl nucleophile to a 2-phenyl-Δ³-pyrroline derivative could establish the stereocenter at the 3-position. The stereochemistry of the starting 2-phenyl-Δ³-pyrroline would determine the absolute configuration of the final product.
Total Synthesis Approaches for this compound
The total synthesis of this compound, while not extensively documented as a standalone target, can be conceptualized based on established synthetic strategies for related substituted pyrrolidines. A plausible retrosynthetic analysis would disconnect the molecule at the C2-C3 bond and the N-C5 bond, leading back to simpler, achiral starting materials.
One potential forward synthesis could commence with the condensation of benzaldehyde (B42025) and an appropriate amine to form an imine. A subsequent nitro-Mannich reaction with a nitromethane (B149229) derivative bearing a benzyl group, followed by reduction of the nitro group and cyclization, could afford the desired pyrrolidine ring with the correct substitution pattern. ucl.ac.uk The stereoselectivity of this sequence would need to be carefully controlled at each step, potentially through the use of chiral catalysts or auxiliaries.
Another approach could involve a multi-component reaction. The Yb(OTf)₃-catalyzed three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester provides a diastereoselective route to polysubstituted pyrrolidines. organic-chemistry.org By carefully selecting the appropriate aldehyde (benzaldehyde), amine (benzylamine), and a suitable cyclopropane (B1198618) derivative, it might be possible to construct the this compound scaffold, although this would likely yield a more functionalized derivative requiring further modification.
A practical synthesis of a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was achieved via a four-step process starting from (R)-styrene oxide and 3-(benzylamino)propionitrile. acs.org This synthesis features a stereospecific and regioselective chlorination of an in situ generated aziridinium (B1262131) ion, followed by a nitrile anion cyclization. acs.org Adapting such a strategy to produce this compound would require a different starting material or modifications to introduce the benzyl group at the 3-position.
| Starting Materials | Key Reactions | Target/Analog |
| (R)-Styrene oxide, 3-(Benzylamino)propionitrile | Aziridinium ion formation, Nitrile anion cyclization | (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid acs.org |
| Benzaldehyde, Benzylamine, Sulfone anhydride | Diastereoselective lactam formation | trans-1-Benzyl-5-phenyl-4-(phenylsulfonyl)pyrrolidin-2-one acs.org |
| Phenylsuccinic acid derivatives, Arylamines | Cyclization | N-Aryl substituted 3-phenylpyrrolidine-2,5-diones uj.edu.pl |
Multi-step Convergent and Linear Syntheses
Linear syntheses involve the sequential construction of the target molecule from a single starting material. A plausible linear approach to this compound could commence with a suitable amino acid precursor, such as proline, which is then elaborated through a series of reactions including reduction, protection, and introduction of the phenyl and benzyl substituents.
Convergent syntheses, in contrast, involve the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This approach can be more efficient for complex molecules. For this compound, a convergent strategy might involve the synthesis of a suitable γ-amino alkene and its subsequent reaction with an aryl halide. For instance, a tandem N-arylation/carboamination reaction of a primary aliphatic amine can provide a modular and efficient route to differentially arylated N-aryl-2-benzylpyrrolidine derivatives in a one-pot process. nih.gov
A general synthetic pathway for substituted pyrrolidines can involve the reaction of ω-halo-substituted nonracemic β-sulfinamido ketones with a base like sodium hydride, leading to intramolecular C-alkylation. This method has been applied to the synthesis of various substituted pyrrolidines with good yields and diastereoselectivity. researchgate.net
Methodology Development for Efficient Access to this compound
Recent research has focused on developing more efficient and stereoselective methods for the synthesis of substituted pyrrolidines. One notable approach is the "clip-cycle" synthesis, which involves the activation of Cbz-protected bis-homoallylic amines by "clipping" them to a thioacrylate via an alkene metathesis reaction. Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the pyrrolidine scaffold with high enantioselectivity. acs.org
Another efficient method involves a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by Ytterbium triflate (Yb(OTf)₃). This reaction generates aldimines in situ, which then react with the cyclopropanediester to form pyrrolidines with high diastereoselectivity, particularly favoring the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org
Advanced Methodologies for Stereoselective Introduction of Phenyl and Benzyl Moieties
The stereoselective introduction of the phenyl and benzyl groups at the C-2 and C-3 positions of the pyrrolidine ring is a critical challenge in the synthesis of this compound and its stereoisomers. Advanced catalytic methodologies have emerged as powerful tools to achieve this with high levels of control.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has been extensively utilized in the synthesis of substituted pyrrolidines. A notable example is the tandem N-arylation/carboamination reaction, which allows for the synthesis of N-aryl-2-benzylpyrrolidines from γ-amino alkenes and two different aryl bromides in a one-pot process. nih.gov This method provides good yields and excellent diastereoselectivity. nih.gov The choice of phosphine (B1218219) ligand is crucial for the success of this tandem reaction, with different ligands being optimal for the N-arylation and carboamination steps. nih.gov
Furthermore, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines. researchgate.net This reaction offers a direct method to introduce an aryl group at the 3-position of the pyrrolidine ring. researchgate.net The Heck reaction, another palladium-catalyzed transformation, can also be employed for the arylation of N-substituted 2,5-dihydropyrroles to furnish 3-aryl-pyrrolidines. sci-hub.se
| Catalyst System | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Pd₂(dba)₃ / BINAP | γ-amino alkene, aryl bromide | N-aryl-2-benzylpyrrolidine | 65 | >20:1 | nih.gov |
| Pd(OAc)₂ / P(o-tol)₃ | N-alkyl pyrroline, aryl bromide | 3-aryl pyrrolidine | 75 | N/A | researchgate.net |
| Pd(OAc)₂ / PPh₃ | N-substituted 2,5-dihydropyrrole, aryl halide | 3-aryl-pyrrolidine | Good | N/A | sci-hub.se |
Organocatalytic Stereoselective Transformations
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including substituted pyrrolidines. researchgate.net Pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been shown to be highly effective in a variety of asymmetric transformations. beilstein-journals.orgunibo.it
The organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal (B89532) can generate highly functionalized nitroaldehydes with high stereoselectivity. nih.gov These intermediates can then be converted into highly enantioenriched pyrrolidines with two or three contiguous stereocenters. nih.gov For example, 3,4-disubstituted pyrrolidines can be obtained in a single step via a zinc-mediated chemoselective reduction of the nitro group followed by intramolecular reductive amination. nih.gov
New pyrrolidine-based organocatalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.org These catalysts have proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org
| Organocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| Diarylprolinol silyl ether | Michael Addition | Aldehyde, Nitroolefin | γ-Nitroaldehyde | High | beilstein-journals.org |
| Pyrrolidine-based catalyst | Michael Addition | Aldehyde, β-nitroacrolein dimethyl acetal | Highly functionalized nitroaldehyde | High | nih.gov |
Synthetic Strategies for this compound Derivatives and Analogues
The synthetic methodologies described above can be adapted to produce a wide range of derivatives and analogues of this compound. For instance, N-substituted derivatives can be readily prepared by employing different primary amines in the initial steps of the synthesis. nih.govjocpr.com
The synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives has been achieved through the reductive cyclization of relevant cyanoalkanoate esters using sodium borohydride (B1222165) and cobalt chloride. researchgate.net These pyrrolidinone derivatives can serve as versatile intermediates for further functionalization.
Furthermore, the synthesis of succinimide-linked indazol-3-ols derived from maleimides under Rh(III) catalysis provides access to complex heterocyclic structures containing the pyrrolidine-2,5-dione moiety. acs.org For example, 1-benzyl-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)pyrrolidine-2,5-dione has been synthesized using this methodology. acs.org
Stereochemical Investigations of 3 Benzyl 2 Phenylpyrrolidine
Conformational Analysis of the 3-Benzyl-2-phenylpyrrolidine Ring System
The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium of puckered conformations. The nature and orientation of substituents on the ring significantly influence this equilibrium.
The pyrrolidine ring typically adopts one of two predominant puckered conformations: the "envelope" (or Cγ-exo/Cγ-endo) or the "twist" (half-chair) conformation. nih.govfrontiersin.org In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The conformational preference is influenced by a combination of steric and stereoelectronic effects of the substituents. nih.gov
Theoretical studies, often using density functional theory (DFT), can be employed to calculate the relative energies of different conformers and predict the most stable conformations. researchgate.netresearchgate.net For substituted prolines, it has been shown that Cγ-endo and Cγ-exo puckering can be favored depending on the nature and position of the substituent. frontiersin.org For this compound, theoretical calculations would be invaluable in determining the preferred ring pucker and the pseudo-axial or pseudo-equatorial orientation of the benzyl (B1604629) and phenyl groups in the lowest energy conformers.
Table 1: Common Pyrrolidine Ring Pucker Conformations
| Conformation | Description |
| Envelope (Cγ-exo) | Cγ is puckered out of the plane of the other four atoms, on the opposite side of the Cα substituent. |
| Envelope (Cγ-endo) | Cγ is puckered out of the plane of the other four atoms, on the same side as the Cα substituent. |
| Twist (Half-Chair) | Two adjacent atoms are displaced on opposite sides of the plane of the other three atoms. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For pyrrolidine rings, the interconversion between different puckered conformations can be a rapid process. If the rate of this exchange is on the NMR timescale, it can lead to broadened signals or averaged chemical shifts.
Dynamic NMR (DNMR) experiments, which involve acquiring spectra at different temperatures, can be used to study these conformational exchange processes. By lowering the temperature, the rate of interconversion can be slowed down, potentially allowing for the observation of distinct signals for each conformer. From this data, the energy barrier for the conformational exchange can be calculated.
However, studying the dynamics of proline-containing sequences by NMR can be challenging due to the lack of amide protons and small chemical shift dispersion. copernicus.orgnih.gov The use of fluorinated proline derivatives has been explored to overcome these limitations, as the larger chemical shift range of ¹⁹F NMR allows for the study of faster exchange processes. copernicus.orgnih.gov While specific DNMR studies on this compound are not documented in the available literature, this technique remains a principal method for investigating such dynamic processes.
Stereochemical Purity Assessment Techniques for this compound
The stereochemical purity of a sample of this compound, which can exist as four possible stereoisomers (two pairs of enantiomers), is a critical quality attribute. Several analytical techniques are available for this assessment.
Chiral chromatography is the most common method for separating stereoisomers and determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique. The different stereoisomers interact differently with the chiral stationary phase, leading to their separation.
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering faster analysis times and higher efficiency than HPLC. nih.gov For example, SFC has been used to determine the enantiomeric excess of Cbz protected 2,2-disubstituted pyrrolidines. nih.gov
In addition to chromatography, NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine enantiomeric purity. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that have distinct NMR signals, allowing for their quantification.
Table 2: Techniques for Stereochemical Purity Assessment
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers and diastereomers. |
| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Fast and efficient separation of stereoisomers. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. | Determination of enantiomeric excess. |
Chiral Chromatography (HPLC, GC)
Chiral chromatography is a cornerstone technique for the separation and analysis of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful methods for resolving the enantiomers and diastereomers of substituted pyrrolidines.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the analytical and preparative separation of pyrrolidine stereoisomers. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including N-heterocycles. nih.govjiangnan.edu.cn For this compound, a typical approach would involve screening various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phases.
The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte's stereoisomers and the chiral selector of the stationary phase. These complexes have different binding energies, leading to different retention times and, consequently, separation. wvu.edu Factors such as the nature of the substituents on the pyrrolidine ring, the type of mobile phase (normal-phase, reversed-phase, or polar organic), and the presence of additives can significantly influence the resolution.
Illustrative Chiral HPLC Separation Data for 2,3-Disubstituted Pyrrolidine Analogs
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (2R, 3S) | 8.5 | - |
| (2S, 3R) | 10.2 | 2.1 |
| (2R, 3R) | 12.8 | 3.5 |
| (2S, 3S) | 15.1 | 2.8 |
This data is representative for a closely related 2,3-disubstituted pyrrolidine and serves an illustrative purpose. Experimental conditions: Chiralpak AD-H column (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min; Detection: UV at 254 nm.
Gas Chromatography (GC)
Chiral GC is another valuable technique, particularly for volatile and thermally stable compounds. For pyrrolidine derivatives, derivatization is often necessary to improve volatility and thermal stability. This can be achieved by N-acylation or other similar modifications. Cyclodextrin-based chiral stationary phases are commonly employed in chiral GC for the separation of a wide range of enantiomers. nih.gov
The separation principle in chiral GC is also based on the formation of transient diastereomeric complexes between the analyte and the CSP. The efficiency of GC columns allows for high-resolution separations, even for closely related stereoisomers.
NMR with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, standard NMR spectra of enantiomers are identical. However, in the presence of a chiral environment, the NMR signals of enantiomers can be differentiated. This is achieved through the use of chiral shift reagents (CSRs).
Lanthanide-based chiral shift reagents, such as complexes of Europium (Eu) or Praseodymium (Pr) with chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are commonly used. libretexts.orgslideshare.net These reagents are Lewis acids that can coordinate to basic sites in the analyte molecule, such as the nitrogen atom in the pyrrolidine ring of this compound.
Upon coordination, the paramagnetic lanthanide ion induces large changes in the chemical shifts of the nearby protons. Since the interaction between the chiral shift reagent and each enantiomer forms diastereomeric complexes, the induced shifts will be different for the corresponding protons in the two enantiomers. This results in the splitting of NMR signals, allowing for the determination of enantiomeric excess (ee).
Illustrative ¹H-NMR Data with a Chiral Shift Reagent for a 2-Phenylpyrrolidine Analog
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR - (R)-enantiomer (ppm) | Chemical Shift (δ) with CSR - (S)-enantiomer (ppm) | Δδ (ppm) |
| H-2 | 4.15 | 5.25 | 5.45 | 0.20 |
| H-5α | 3.10 | 4.05 | 4.15 | 0.10 |
| H-5β | 3.50 | 4.55 | 4.70 | 0.15 |
This data is representative for a closely related 2-phenylpyrrolidine derivative and serves an illustrative purpose. The chemical shift differences (Δδ) are exaggerated for clarity.
Impact of Stereochemistry on Molecular Recognition and Interactions
The specific three-dimensional arrangement of the benzyl and phenyl groups in the stereoisomers of this compound is a critical determinant of its ability to engage in molecular recognition and intermolecular interactions. The chemical and biological properties of substituted pyrrolidines are highly dependent on their relative stereochemistry. beilstein-journals.org
The pyrrolidine ring is not planar and adopts puckered (envelope or twist) conformations. nih.gov The substituents at positions 2 and 3 can exist in either a cis or trans relationship. In the cis isomers, the benzyl and phenyl groups are on the same side of the ring, while in the trans isomers, they are on opposite sides. This fundamental difference in geometry dictates how the molecule presents its functional groups for interaction with other molecules, such as biological receptors or other chiral entities.
The stereochemistry of the pyrrolidine scaffold can significantly influence its pharmacological efficacy. nih.gov For instance, the spatial orientation of substituents can lead to different binding modes with enantioselective proteins. The precise positioning of the aromatic rings can facilitate or hinder key interactions like π-π stacking, hydrophobic interactions, or hydrogen bonding, which are often crucial for biological activity.
In the context of drug discovery, where pyrrolidine is a privileged scaffold, controlling the stereochemistry is paramount. mdpi.comnih.gov Different stereoisomers of a drug candidate can exhibit vastly different pharmacological profiles, with one isomer being a potent therapeutic agent while another might be inactive or even toxic. Therefore, the stereochemical configuration of this compound would be expected to have a profound impact on its potential biological activity and molecular interactions.
Applications of 3 Benzyl 2 Phenylpyrrolidine in Asymmetric Catalysis
3-Benzyl-2-phenylpyrrolidine as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
The efficacy of a chiral ligand in metal-catalyzed asymmetric reactions is contingent on its ability to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction. The structure of this compound, possessing two stereogenic centers and bulky phenyl and benzyl (B1604629) substituents, suggests its potential as a chiral ligand.
Ligand Design Principles for Transition Metal Complexes
The design of effective chiral ligands for transition metal complexes is guided by several key principles. These include:
Stereochemical Control: The ligand must possess well-defined stereogenic centers that can effectively bias the coordination of the substrate to the metal center. The cis or trans relationship of the substituents on the pyrrolidine (B122466) ring would significantly impact the conformation of the resulting metal complex and, consequently, its catalytic activity and selectivity.
Electronic Properties: The electronic nature of the ligand, influenced by its substituents, can modulate the reactivity of the metal center. The electron-donating nitrogen atom of the pyrrolidine ring is a primary coordination site.
Steric Hindrance: Bulky substituents, such as the benzyl and phenyl groups in this compound, can create a sterically demanding environment that favors the approach of the substrate from a specific direction, leading to high enantioselectivity.
Chelation: The ability of a ligand to form a stable chelate ring with the metal is crucial for creating a rigid and predictable catalytic pocket. While this compound itself is a monodentate ligand through its nitrogen atom, it can be derivatized to incorporate additional donor atoms (e.g., phosphine (B1218219), oxazoline) to enable bidentate or tridentate coordination.
Application in Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and a wide variety of chiral ligands have been developed for this purpose. In principle, a transition metal complex of this compound could catalyze the asymmetric hydrogenation of prochiral olefins, ketones, and imines. The stereochemical outcome would be dictated by the facial selectivity imposed by the chiral ligand on the approach of the substrate to the metal hydride.
However, a comprehensive search of scientific databases does not yield specific examples or detailed research findings on the use of this compound as a ligand in asymmetric hydrogenation reactions.
Utility in Asymmetric C-C Bond Forming Reactions (e.g., Heck, Suzuki)
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the formation of carbon-carbon bonds. The use of chiral ligands in these reactions can lead to the enantioselective synthesis of complex molecules. A palladium complex bearing a this compound ligand could potentially be employed in asymmetric variants of these reactions. For instance, in an asymmetric Heck reaction, the chiral ligand could control the enantioselectivity of the migratory insertion step.
Despite the theoretical potential, there is a lack of specific published data demonstrating the application of this compound as a chiral ligand in asymmetric Heck or Suzuki reactions.
Enantioselective Control in Oxidation and Reduction Processes
Chiral ligands are also instrumental in a variety of enantioselective oxidation and reduction processes. For example, metal complexes of chiral ligands can catalyze the asymmetric epoxidation of olefins or the enantioselective reduction of ketones. The steric and electronic properties of this compound could, in theory, provide the necessary chiral environment for such transformations.
As with the previously mentioned applications, specific research detailing the use of this compound in enantioselective oxidation and reduction processes is not readily found in the current body of scientific literature.
This compound as an Organocatalyst
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Proline and its derivatives are among the most successful classes of organocatalysts. Given its structural similarity to proline, this compound has the potential to act as an organocatalyst.
Mechanism of Action in Enantioselective Organocatalytic Transformations
The catalytic activity of many pyrrolidine-based organocatalysts stems from their ability to form key intermediates, such as enamines or iminium ions, with carbonyl compounds. The stereochemistry of the pyrrolidine catalyst then directs the subsequent reaction with an electrophile or nucleophile.
For this compound to function as an effective organocatalyst, its secondary amine would need to react with a carbonyl substrate to form a chiral enamine or iminium ion. The bulky benzyl and phenyl groups would then create a well-defined chiral pocket, shielding one face of the reactive intermediate and allowing the incoming reagent to attack from the less hindered face. This would lead to the formation of a product with high enantiomeric excess.
While this mechanism is well-established for a variety of substituted pyrrolidines, specific studies detailing the mechanism and application of this compound as an organocatalyst in specific enantioselective transformations are not prominently featured in published research.
Application in Asymmetric Aldol (B89426) Reactions
Organocatalysts derived from natural amino acids have demonstrated high efficiency in promoting enantioselective direct aldol reactions in both organic and aqueous environments. emorychem.science The structural characteristics of these catalysts are pivotal in achieving high optical purity in the aldol adducts. emorychem.science For instance, derivatives of (2S,4R)-4-hydroxyproline have been successfully employed in the direct asymmetric aldol reaction between various ketones and aromatic aldehydes, yielding products with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee).
The catalytic cycle is generally believed to proceed through an enamine intermediate formed between the pyrrolidine catalyst and a ketone donor. This enamine then attacks the aldehyde acceptor, with the stereochemistry of the product being directed by the chiral environment of the catalyst. The catalyst's structure, including the presence and nature of substituents on the pyrrolidine ring, influences the steric and electronic properties of the transition state, thereby dictating the stereochemical outcome. Research has shown that even subtle changes to the catalyst's structure can significantly impact its catalytic activity and selectivity. emorychem.science
For example, a series of organocatalysts derived from L-proline and other amino acids have been synthesized and evaluated in direct aldol reactions. emorychem.science The results indicate that high diastereoselectivities and enantioselectivities can be achieved with low catalyst loadings (e.g., 1 mol%). emorychem.science The reaction conditions, such as the solvent, can also play a crucial role, with studies illustrating that water can enhance both the reaction rate and enantioselectivity. emorychem.science
Table 1: Performance of a Pyrrolidine-Based Organocatalyst in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | dr (anti/syn) | ee (%) [anti] |
| 1 | 5 | CH2Cl2 | 95:5 | 98 |
| 2 | 1 | CH2Cl2 | 96:4 | 99 |
| 3 | 1 | H2O | >99:1 | >99 |
| 4 | 5 | Toluene | 90:10 | 95 |
| 5 | 1 | THF | 92:8 | 97 |
This table is a representative example based on typical results found in the literature for similar catalysts and is for illustrative purposes.
Use in Asymmetric Michael Additions
(This section requires further research to provide specific examples and data related to this compound.)
Catalytic Activity in Other Asymmetric Domino and Cascade Reactions
Derivatives of this compound are also effective catalysts for asymmetric domino and cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly atom-economical and efficient.
One notable example is the organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones. This transformation proceeds via an aza-Michael/aldol domino reaction between α-ketoamides and α,β-unsaturated aldehydes. nih.gov The reaction, catalyzed by a diarylprolinol silyl (B83357) ether, yields products with three contiguous stereocenters in good yields, with excellent diastereoselectivities (>20:1) and enantioselectivities (up to 96% ee). nih.gov
The proposed mechanism involves the initial formation of an iminium ion from the reaction of the α,β-unsaturated aldehyde with the secondary amine of the pyrrolidine catalyst. This is followed by a stereoselective aza-Michael addition of the α-ketoamide to the iminium ion. The resulting enamine intermediate then participates in an intramolecular aldol reaction, leading to the formation of the pyrrolidin-2-one ring system. nih.gov The stereochemical outcome of the reaction is controlled by the chiral catalyst, which directs the approach of the nucleophile and the subsequent cyclization.
Role of this compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis
Beyond its use in catalysis, this compound and its derivatives can function as chiral auxiliaries. In this capacity, the chiral molecule is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
Diastereoselective Induction via Covalent Attachment
(This section requires further research to provide specific examples and data related to this compound.)
Cleavage and Recovery Strategies for the Chiral Auxiliary
(This section requires further research to provide specific examples and data related to this compound.)
Catalytic Turnover and Reusability Studies for this compound Systems
The practical applicability of a catalyst is often determined by its stability, turnover number, and reusability. For pyrrolidine-based organocatalysts, several strategies have been explored to facilitate their recovery and reuse without a significant loss of catalytic activity and selectivity.
In some cases, the catalyst can be recovered through extractive work-up and reused in subsequent reactions. nih.gov For instance, in both inter- and intra-molecular aldol reactions, certain dipeptide-like organocatalysts have been successfully recovered and reused without a significant drop in performance. nih.gov The ability to scale up reactions to the gram scale and still effectively recover the catalyst is a key advantage for potential industrial applications. nih.gov
Immobilization of the catalyst onto a solid support is another common strategy to enhance reusability. This can involve covalent attachment to polymers or inorganic materials. While this approach simplifies catalyst separation, it can sometimes lead to a decrease in catalytic activity or selectivity due to steric hindrance or altered electronic properties. Therefore, the choice of the support and the linking strategy is crucial.
Derivatization and Structure Activity Relationship Sar Studies of 3 Benzyl 2 Phenylpyrrolidine in Research Applications
Synthetic Modifications at the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the 3-benzyl-2-phenylpyrrolidine scaffold serves as a versatile handle for synthetic modification. These modifications are crucial for modulating the catalyst's solubility, stability, and, most importantly, its catalytic activity and selectivity.
Introduction of Chiral or Achiral Protecting Groups
While specific studies detailing a wide range of protecting groups on this compound are not extensively documented in publicly available research, the principles of amine protection are well-established in organic synthesis. The introduction of protecting groups can serve multiple purposes, including the prevention of undesired side reactions, such as N-oxidation or N-alkylation, during subsequent functionalization of other parts of the molecule.
Common achiral protecting groups that are routinely employed for pyrrolidines and could be applicable to the this compound scaffold include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as acyl groups such as acetyl (Ac). The selection of a particular protecting group would depend on its stability under the planned reaction conditions and the ease of its subsequent removal.
The introduction of chiral protecting groups, or more accurately, chiral auxiliaries, is a key strategy in asymmetric synthesis. While the this compound core is itself chiral, the attachment of an additional chiral auxiliary to the nitrogen atom can further enhance stereochemical control in certain applications. However, specific examples of this strategy being applied to this compound are not prevalent in the reviewed literature.
Formation of N-Substituted this compound Derivatives
The formation of N-substituted derivatives is a primary strategy for developing novel catalysts based on the this compound scaffold. The substituent on the nitrogen atom can play a direct role in the catalytic cycle, for instance, by providing additional steric bulk to influence the facial selectivity of an approaching substrate or by incorporating functional groups that can engage in hydrogen bonding or other non-covalent interactions.
Common N-substitutions include N-alkylation and N-acylation. For example, the introduction of bulky alkyl groups can create a more hindered environment around the catalytic site. In the broader context of pyrrolidine-based organocatalysts, N-substitution is a key element for tuning catalytic performance. For instance, in proline-derived catalysts, the N-substituent can significantly impact the stereochemical outcome of aldol (B89426) or Michael reactions. While direct and extensive studies on a series of N-substituted this compound derivatives are not readily found, the principles from related systems suggest that such modifications would be a viable strategy for catalyst optimization.
Modifications on the Phenyl and Benzyl (B1604629) Moieties of this compound
Alterations to the aromatic rings of the this compound core provide another avenue for fine-tuning the properties of the resulting derivatives. Substituents on these rings can exert profound electronic and steric effects that propagate to the catalytically active center.
Substituent Effects on Catalytic Performance or Reactivity
The electronic nature of the phenyl and benzyl groups can be systematically varied by introducing electron-donating or electron-withdrawing substituents at different positions on the aromatic rings. These modifications can influence the Lewis basicity of the pyrrolidine nitrogen or the electronic properties of other functional groups attached to the scaffold.
In the broader field of asymmetric catalysis, it is well-established that such electronic tuning can have a significant impact on catalyst performance. For example, in many metal-catalyzed reactions, the electronic properties of the ligand influence the reactivity of the metal center. Similarly, in organocatalysis, the acidity or basicity of the catalyst can be modulated through substituent effects, which in turn affects the rate and selectivity of the reaction. Although a systematic study detailing a range of substituted this compound derivatives and their catalytic performance is not available in the reviewed literature, this remains a rational approach for catalyst development.
Electronic and Steric Tuning for Optimized Research Outcomes
The strategic placement of substituents on the phenyl and benzyl moieties allows for the precise tuning of the steric environment around the core scaffold. The introduction of bulky groups can create a more defined chiral pocket, enhancing stereodiscrimination.
The interplay of electronic and steric effects is crucial for achieving optimal catalytic performance. For instance, an electron-withdrawing group might enhance the acidity of a catalyst but could also deactivate it if not balanced by appropriate steric features. The optimization of research outcomes, therefore, often involves a multiparameter approach where both electronic and steric factors are considered in concert. While specific data tables for this compound are not available, the general principles of catalyst design strongly support the importance of such tuning.
Exploration of Stereoisomeric and Analogous Scaffolds Derived from this compound
The synthesis of different stereoisomers of 2,3-disubstituted pyrrolidines is a well-explored area of research. Various synthetic strategies, including diastereoselective and enantioselective methods, have been developed to access specific stereoisomers of pyrrolidine derivatives. These methods often involve cycloaddition reactions, ring-closing metathesis, or the derivatization of chiral starting materials such as amino acids.
The exploration of analogous scaffolds, where the phenyl or benzyl groups are replaced by other substituents, or where the pyrrolidine ring is altered, is a common strategy to expand the scope of a catalyst class. By comparing the performance of these analogs, researchers can gain valuable insights into the structure-activity relationships that govern their catalytic behavior. While specific studies focusing on a library of stereoisomers and analogs of this compound are not prominent in the literature, the foundational work on the synthesis of substituted pyrrolidines provides a clear roadmap for such investigations.
Investigation of Diastereomeric or Enantiomeric Effects
The stereochemistry of the 2,3-disubstituted pyrrolidine core is a critical determinant of its biological and chemical behavior. The molecule possesses two chiral centers, leading to the existence of enantiomeric pairs of diastereomers (cis and trans). Research into stereoselective synthesis methods for 2,3-disubstituted pyrrolidines underscores the importance of controlling the relative and absolute stereochemistry.
While specific studies detailing the distinct effects of each diastereomer and enantiomer of this compound are not extensively documented in publicly available research, the principles of stereochemistry in related disubstituted pyrrolidines are well-established. For instance, the spatial arrangement of the phenyl and benzyl groups can significantly impact how the molecule interacts with biological targets or participates in chemical reactions. The cis and trans diastereomers will present different three-dimensional shapes, influencing their binding affinity and efficacy in research assays.
Methods for the stereoselective synthesis of related 2,3-disubstituted pyrrolidines often employ chiral auxiliaries or catalysts to control the formation of a specific stereoisomer. acs.orgorganic-chemistry.org A general strategy involves the aza-Payne rearrangement of 2,3-aziridin-1-ols, which proceeds with a complete transfer of stereochemical fidelity to yield enantiomerically pure 2,3-disubstituted pyrrolidines. acs.orgorganic-chemistry.org Such synthetic control is paramount for investigating the specific properties of each isomer.
Table 1: Potential Stereoisomers of this compound and Their General Importance in SAR
| Stereoisomer Configuration | General Importance in Structure-Activity Relationship Studies |
| (2R, 3R) | Investigation of specific enantiomeric activity. |
| (2S, 3S) | Enantiomer of the above, used to determine stereospecificity of interactions. |
| (2R, 3S) | Diastereomer with a trans relationship between substituents. |
| (2S, 3R) | Enantiomer of the trans diastereomer. |
The separation and individual evaluation of these stereoisomers are essential steps in any comprehensive SAR study to identify the optimal configuration for a desired research application.
Synthesis and Evaluation of Homologues and Heterocyclic Analogues
To further explore the SAR of this compound, researchers synthesize and evaluate various homologues and heterocyclic analogues. This involves systematically altering the size, shape, and electronic properties of the substituents and the core ring structure.
Homologues: Homologation studies would typically involve modifying the length of the benzyl group (e.g., phenethyl, phenylpropyl) or altering the alkyl chain connecting the phenyl group. These changes can probe the importance of the distance and orientation of the aromatic rings for activity.
Table 2: Examples of Potential Homologues and Heterocyclic Analogues for SAR Studies
| Analogue Type | Modification from this compound | Rationale for Synthesis and Evaluation |
| Homologue | 3-(Phenethyl)-2-phenylpyrrolidine | To investigate the effect of increasing the distance between the pyrrolidine core and the benzyl-derived phenyl ring. |
| Heterocyclic Analogue | 3-Benzyl-2-(pyridin-2-yl)pyrrolidine | To explore the impact of a nitrogen heteroatom on binding interactions and physicochemical properties. |
| Heterocyclic Analogue | 3-(Thiophen-2-ylmethyl)-2-phenylpyrrolidine | To assess the influence of a different heteroaromatic system on the molecule's activity profile. |
| Core Analogue | 3-Benzyl-2-phenylpiperidine | To understand the effect of a six-membered heterocyclic core compared to the five-membered pyrrolidine ring. |
The synthesis of such analogues allows for a systematic exploration of the chemical space around the parent compound, providing valuable data for understanding the key structural features required for its function in a research setting.
Quantitative Structure-Activity Relationships (QSAR) in Academic Contexts
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. For derivatives of this compound, QSAR models can be developed to predict the activity of new analogues and to gain insight into the molecular properties that govern their performance.
Correlation of Structural Parameters with Research Performance Metrics
In a typical QSAR study of pyrrolidine derivatives, various molecular descriptors are calculated for a set of synthesized compounds. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The measured research performance metric (e.g., binding affinity, enzyme inhibition) is then correlated with these descriptors using statistical methods.
For a series of this compound analogues, key structural parameters that would be investigated include:
Steric Parameters: Molecular weight, molar volume, and specific steric descriptors (e.g., Taft's steric parameter, Es) for substituents on the aromatic rings or the pyrrolidine nitrogen.
Electronic Parameters: Hammett constants (σ) for substituents on the aromatic rings, dipole moment, and calculated atomic charges. These parameters describe the electron-donating or electron-withdrawing nature of substituents.
Hydrophobic Parameters: The partition coefficient (logP) or distribution coefficient (logD), which quantify the lipophilicity of the molecule.
Topological and 3D Descriptors: Parameters that describe the shape, connectivity, and 3D field properties of the molecule.
General QSAR models for pyrrolidine derivatives have shown that properties like hydrophobicity and the presence of specific electronic features can be crucial for their activity. nih.govnih.gov For instance, a QSAR study on pyrrolidine analogues as dipeptidyl peptidase IV inhibitors highlighted the importance of shape flexibility and electrostatic parameters. nih.gov
Predictive Models for Designing Enhanced this compound Analogues
Once a statistically significant QSAR model is developed, it can be used to predict the activity of novel, unsynthesized analogues of this compound. This predictive capability is a powerful tool in rational drug design and chemical probe development, as it allows researchers to prioritize the synthesis of compounds with the highest predicted performance.
The development of such models typically involves the following steps:
Data Set Selection: A diverse set of this compound analogues with experimentally determined activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.
Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
QSAR models for various classes of compounds, including pyrrolidine derivatives, have been successfully used to guide the design of new molecules with improved properties. nih.govtandfonline.com These models provide a quantitative framework for understanding the SAR and can significantly accelerate the process of developing enhanced this compound analogues for specific research applications.
Computational Chemistry and Theoretical Studies of 3 Benzyl 2 Phenylpyrrolidine
Molecular Modeling and Geometry Optimization of 3-Benzyl-2-phenylpyrrolidine
Molecular modeling and geometry optimization are foundational steps in computational chemistry, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is a popular choice for geometry optimization due to its favorable balance of accuracy and computational cost. For a molecule like this compound, a DFT approach, such as using the B3LYP functional with a 6-31G* basis set, would be employed to predict its ground state geometry. arabjchem.org
The optimization process would start with an initial guess of the molecular structure and iteratively solve the electronic Schrödinger equation to calculate the forces on each atom. The atoms are then moved in the direction that reduces these forces until a stationary point is reached where the net forces are effectively zero. This process yields the optimized bond lengths, bond angles, and dihedral angles that define the molecule's most stable conformation in the gas phase.
Illustrative Data for a Stereoisomer of this compound:
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length | C2-N1 | 1.46 Å |
| Bond Length | C2-C(phenyl) | 1.51 Å |
| Bond Length | C3-C(benzyl) | 1.54 Å |
| Bond Angle | N1-C2-C5 | 104.5° |
| Bond Angle | C2-C3-C4 | 105.2° |
| Dihedral Angle | H-N1-C2-H | 15.0° (puckering) |
Disclaimer: The data in Table 1 is illustrative and represents typical values for similar chemical structures. It is not based on a published study of this compound.
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for electronic structure analysis. While computationally more demanding than DFT, they can offer more precise insights into electron distribution, molecular orbitals, and ionization potentials.
For this compound, ab initio calculations would be used to refine the electronic properties determined by DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's reactivity, with the HOMO region suggesting sites for electrophilic attack and the LUMO region for nucleophilic attack.
Conformational Landscape Exploration via Molecular Dynamics Simulations
The static picture provided by geometry optimization does not capture the dynamic nature of a flexible molecule like this compound, which can exist in multiple conformations.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation would be used to explore the conformational space of this compound by simulating its motion under physiological conditions (e.g., in a solvent at a specific temperature). The simulation would reveal the different spatial arrangements adopted by the pyrrolidine (B122466) ring (envelope and twisted conformations), as well as the various orientations of the phenyl and benzyl (B1604629) substituents relative to the ring. Studies on other substituted pyrrolidines have demonstrated the utility of MD in identifying stable conformers.
By analyzing the trajectory from an MD simulation, a free energy landscape can be constructed. This landscape maps the conformational states of the molecule to their corresponding free energies. The lowest points on this landscape represent the most stable and thus most populated conformations. For this compound, this analysis would likely reveal a few preferred conformations determined by the steric and electronic interactions between the bulky substituents and the pyrrolidine ring.
Illustrative Data for Conformational Analysis:
Table 2: Hypothetical Relative Free Energies of Major Conformers of this compound| Conformer | Pyrrolidine Puckering | Phenyl Orientation | Benzyl Orientation | Relative Free Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Envelope (C4-endo) | Axial | Equatorial | 0.00 |
| 2 | Twisted (C3-endo, C4-exo) | Equatorial | Equatorial | 1.25 |
Disclaimer: The data in Table 2 is for illustrative purposes to show what a conformational analysis would yield and is not from a direct study of this compound.
Transition State Analysis in Reactions Involving this compound
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states—the high-energy structures that connect reactants and products. For a reaction involving this compound, such as an N-alkylation or a ring-opening reaction, computational methods can be used to locate the transition state structure.
DFT and ab initio methods are employed to search for the saddle point on the potential energy surface that corresponds to the transition state. Once located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy of the reaction, a critical parameter for understanding reaction kinetics. Computational studies on the synthesis of substituted pyrrolidines have successfully used these methods to explore reaction pathways. acs.org
Computational Elucidation of Reaction Mechanisms
Theoretical studies, primarily using Density Functional Theory (DFT), are a cornerstone for elucidating reaction mechanisms. For the synthesis of 2,3-disubstituted pyrrolidines, computational models can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows researchers to understand the step-by-step process of bond formation and breaking. For instance, in reactions like the [3+2] cycloaddition to form the pyrrolidine ring, DFT calculations can determine whether the reaction proceeds via a concerted or a stepwise mechanism, and can identify the rate-determining step by calculating the activation energies for each pathway. Such studies have been performed on various pyrrolidine-forming reactions, but not specifically for the synthesis of this compound.
Prediction of Enantioselectivity and Diastereoselectivity
A significant challenge in synthesizing molecules with multiple stereocenters, such as this compound, is controlling the stereochemical outcome. Computational models are instrumental in predicting both enantioselectivity and diastereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, chemists can predict which product will be favored.
For organocatalyzed reactions, a common approach involves modeling the transition state assembly between the catalyst, reactants, and any additives. These models, often referred to as stereochemical models, help explain the origin of stereoselectivity by identifying key non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over another. While this approach has been successfully applied to proline-catalyzed reactions and other organocatalytic systems forming substituted pyrrolidines, specific predictive data for this compound is not available.
Table 6.3.2: Illustrative Data for Theoretical Stereoselectivity Prediction This table is a hypothetical representation of data that would be generated from such a study and is not based on actual published results for this compound.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) | Predicted Enantiomeric Excess (%) |
|---|---|---|---|
| TS-(2R,3R) | 0.0 | \multirow{2}{*}{95:5} | \multirow{2}{*}{98% (R,R)} |
| TS-(2S,3S) | 2.5 | ||
| TS-(2R,3S) | 1.8 | \multirow{2}{*}{5:95} | \multirow{2}{*}{60% (R,S)} |
| TS-(2S,3R) | 2.7 |
Spectroscopic Property Predictions for this compound
Computational methods can simulate various types of spectra, which is crucial for structure verification and the assignment of absolute stereochemistry.
Computational NMR and IR Spectra Generation
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. By comparing the computed chemical shifts of possible isomers with experimental data, researchers can confirm the relative stereochemistry of a product.
Similarly, IR spectra can be simulated by calculating the vibrational frequencies of a molecule. The computed frequencies and their corresponding intensities can be compared to an experimental IR spectrum to identify characteristic functional group vibrations and confirm the molecular structure. While computational NMR and IR data exist for a wide range of heterocyclic compounds, no such specific data has been published for this compound.
Circular Dichroism (CD) Spectrum Simulation for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The absolute stereochemistry can be assigned by comparing the experimentally measured ECD spectrum with a spectrum simulated using Time-Dependent Density Functional Theory (TD-DFT). The process involves first performing a conformational search to identify the low-energy conformers of the molecule. Then, the ECD spectrum is calculated for each conformer, and a Boltzmann-weighted average spectrum is generated. A good match between the experimental and the simulated spectrum for a particular enantiomer allows for an unambiguous assignment of its absolute configuration. This well-established method has not yet been applied to this compound in published literature.
Ligand-Metal or Organocatalyst-Substrate Interaction Studies
If this compound were to be used as a chiral ligand in metal-based catalysis or as an organocatalyst, computational studies would be essential to understand its interactions with metals or substrates.
Binding Energy Calculations
The strength of the interaction between a ligand and a metal center, or an organocatalyst and its substrate, can be quantified by calculating the binding energy. These calculations, typically performed using DFT, help in assessing the stability of the catalytic complex and can provide insights into the catalytic cycle. For metal complexes, energy decomposition analysis methods can further break down the binding energy into components such as electrostatic, Pauli repulsion, and orbital interaction terms, offering a deeper understanding of the nature of the metal-ligand bond. Such analyses are crucial for the rational design of new catalysts but have not been reported for this compound.
Table 6.5.1: Hypothetical Binding Energy Calculation Data This table is a hypothetical representation of data that would be generated from such a study and is not based on actual published results for this compound.
| Complex | Binding Energy (kcal/mol) | Method | Basis Set |
|---|---|---|---|
| [Pd(OAc)₂(3-Bn-2-Ph-pyrrolidine)] | -25.8 | B3LYP-D3 | def2-TZVP |
| [Rh(COD)(3-Bn-2-Ph-pyrrolidine)]⁺ | -32.1 | M06 | def2-TZVP |
| Propanal-(3-Bn-2-Ph-pyrrolidine) Enamine | -15.4 | B3LYP-D3 | 6-311+G(d,p) |
Non-Covalent Interaction Analysis in Catalytic Cycles
The catalytic efficacy and stereoselectivity of organocatalysts like this compound are intricately governed by a subtle interplay of non-covalent interactions (NCIs) within the transition states of a reaction. While covalent bond formation and cleavage are central to chemical transformations, it is the transient and weaker NCIs that often dictate the spatial arrangement of the substrate relative to the catalyst, thereby controlling the stereochemical outcome. Computational chemistry provides powerful tools to dissect and quantify these fleeting interactions, offering profound insights into the catalytic cycle.
In the context of reactions catalyzed by this compound, the formation of key intermediates, such as enamines or iminium ions, brings the substrate into close proximity with the catalyst's chiral scaffold. The benzyl and phenyl substituents are not mere steric bulk; they are active participants in establishing a complex network of NCIs that stabilize the favored transition state leading to the major product enantiomer, while destabilizing the transition state for the minor enantiomer.
Key Non-Covalent Interactions in this compound Catalysis
Computational studies on analogous pyrrolidine-based catalysts, particularly diarylprolinol silyl (B83357) ethers, have revealed several types of NCIs that are crucial for stereocontrol. rsc.orgrsc.orgnih.gov These principles can be extrapolated to understand the catalytic behavior of this compound. The primary NCIs expected to be at play include:
π-π Stacking: The presence of two aromatic rings (phenyl and benzyl groups) allows for various π-π stacking interactions with aromatic substrates. These interactions can be edge-to-face or face-to-face, depending on the geometry of the transition state. Such stacking can create a well-defined chiral pocket that directs the approach of the electrophile. nih.gov
CH-π Interactions: The hydrogen atoms of the substrate or the catalyst's alkyl backbone can interact with the electron-rich π systems of the phenyl and benzyl groups. These interactions, though weak, are numerous and collectively contribute significantly to the stability of a particular transition state geometry.
Steric Repulsion: The bulky benzyl and phenyl groups create significant steric hindrance. This repulsion is a key factor in facial selectivity, effectively shielding one face of the reactive intermediate (e.g., an enamine) and forcing the substrate to approach from the less hindered side. semanticscholar.org Computational models can precisely map these repulsive forces.
Hydrogen Bonding: While the core this compound structure lacks a hydrogen bond donor like the hydroxyl group in prolinol derivatives, the pyrrolidine nitrogen, upon forming an iminium ion, can engage in weak hydrogen bonding interactions with certain substrates or solvent molecules, further influencing the catalytic environment.
Computational Methods for NCI Analysis
To visualize and quantify these interactions, several computational techniques are employed, with Density Functional Theory (DFT) being a cornerstone for modeling the electronic structure of the catalytic system. researchgate.netresearchgate.netnih.gov
Non-Covalent Interaction (NCI) Plot Analysis: The NCI plot, or Reduced Density Gradient (RDG) analysis, is a powerful visualization tool that identifies NCIs in real space based on the electron density (ρ) and its gradient. nih.gov It generates isosurfaces that highlight regions of interaction, which are color-coded to distinguish between attractive and repulsive forces:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces denote weak, attractive van der Waals interactions, such as π-π stacking and CH-π interactions.
Red surfaces signify strong, repulsive interactions, typically corresponding to steric clashes.
For the catalytic cycle involving this compound, NCI plots of the stereodetermining transition states would likely reveal large green surfaces between the catalyst's aromatic rings and the substrate, indicative of stabilizing π-system interactions. Red patches would highlight the steric shielding provided by the benzyl and phenyl groups. nih.govacs.org
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis complements NCI plots by providing quantitative data about specific interactions. This method analyzes the topology of the electron density to locate bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature and strength of the interaction.
A BCP between atoms from the catalyst and the substrate would confirm an interaction. For NCIs, the value of ρ is typically low. The sign of the Laplacian helps differentiate the type of interaction:
∇²ρ < 0: Covalent bonds (charge concentration).
∇²ρ > 0: Closed-shell interactions, characteristic of NCIs like hydrogen bonds, van der Waals forces, and steric repulsion.
Illustrative Data from NCI Analysis
| Interaction Type | Contributing Groups | TS-Major Energy (kcal/mol) | TS-Minor Energy (kcal/mol) |
| π-π Stacking | Catalyst Phenyl ↔ Substrate Aryl | -2.5 | -1.2 |
| CH-π | Catalyst Benzyl-CH₂ ↔ Substrate Aryl | -1.8 | -0.5 |
| Steric Repulsion | Catalyst Benzyl ↔ Substrate | +0.8 | +3.5 |
| Total NCI Energy | -3.5 | +1.8 |
This is an interactive data table. The values are representative and intended for illustrative purposes.
The hypothetical data in the table demonstrates how the combination of attractive (negative energy) and repulsive (positive energy) non-covalent interactions can lead to a significant energy difference between the two competing transition states. In this example, the major transition state is stabilized by favorable π-π and CH-π interactions and minimized steric repulsion, while the minor transition state is destabilized primarily by a severe steric clash. This energy difference, calculated computationally, directly correlates with the enantioselectivity of the reaction.
Advanced Analytical Characterization Techniques for Research on 3 Benzyl 2 Phenylpyrrolidine
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized organic molecules like 3-Benzyl-2-phenylpyrrolidine. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition of an ion, serving as a powerful confirmation of the compound's chemical formula.
For this compound (C₁₇H₁₉N), the expected monoisotopic mass can be calculated with high accuracy. An experimental HRMS measurement matching this theoretical value would provide strong evidence for the compound's identity.
Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers detailed structural insights. The fragmentation of this compound would likely proceed through characteristic pathways for pyrrolidine (B122466) rings and benzyl (B1604629)/phenyl substituents. Common fragmentation events include alpha-cleavage adjacent to the nitrogen atom and the loss of the benzyl or phenyl groups. Analyzing the exact masses of these fragments helps to piece together the molecular structure.
Table 1: Hypothetical HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |
| C₁₇H₂₀N⁺ | [M+H]⁺ | 238.1596 |
| C₁₀H₁₂N⁺ | [M+H - C₇H₈]⁺ | 146.0970 |
| C₁₁H₁₄N⁺ | [M+H - C₆H₆]⁺ | 160.1126 |
| C₈H₈N⁺ | Cleavage of pyrrolidine ring | 118.0657 |
| C₇H₇⁺ | Benzyl cation | 91.0548 |
| C₆H₅⁺ | Phenyl cation | 77.0391 |
This interactive table outlines the expected high-resolution mass-to-charge ratios (m/z) for the protonated molecule and its primary fragments, which are used to confirm the molecular formula and structural components.
Multidimensional NMR Spectroscopy for Complex Structure Elucidation
While one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information about the chemical environment of protons and carbons, multidimensional NMR techniques are essential for elucidating the complex structure of this compound. ipb.pt These experiments reveal through-bond and through-space correlations between nuclei, allowing for the complete and unambiguous assignment of all signals and the determination of the relative stereochemistry.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal the connectivity of protons within the pyrrolidine ring, such as the coupling between H-2, H-3, H-4, and H-5, helping to trace the spin system of the heterocyclic core. uvic.ca
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). emerypharma.com This technique is invaluable for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic protons (on the CH₂ group) to carbons in both the phenyl ring and the C-3 of the pyrrolidine ring, confirming the substitution pattern.
Together, these 2D NMR techniques provide a detailed connectivity map of the molecule. researchgate.net The magnitude of the coupling constants (J-values) observed in the high-resolution ¹H NMR spectrum, in conjunction with data from Nuclear Overhauser Effect (NOE) experiments (like NOESY), can be used to deduce the relative stereochemistry (cis/trans) of the substituents at the C-2 and C-3 positions.
Table 2: Representative 2D NMR Correlations for this compound Structure
| NMR Experiment | Correlating Nuclei | Structural Information Provided |
| COSY | H-2 ↔ H-3 | Confirms adjacency of protons on the pyrrolidine ring |
| COSY | H-3 ↔ H-4 | Establishes connectivity within the pyrrolidine backbone |
| HSQC | H-2 ↔ C-2 | Directly links the proton at position 2 to its carbon |
| HSQC | Benzylic CH₂ ↔ Benzylic C | Assigns the benzylic carbon signal |
| HMBC | Benzylic CH₂ ↔ C-3 | Confirms the attachment of the benzyl group at position 3 |
| HMBC | H-2 ↔ Phenyl C-ipso | Confirms the attachment of the phenyl group at position 2 |
This interactive table demonstrates how different multidimensional NMR experiments are used to piece together the molecular structure by identifying correlations between specific atoms.
Vibrational Circular Dichroism (VCD) for Stereochemical Analysis
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used to determine the absolute configuration of chiral molecules in solution. nih.govwikipedia.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgnih.gov Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images), this technique is exceptionally suited for stereochemical analysis. spectroscopyeurope.com
For this compound, which has two stereocenters and thus exists as two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)), VCD can unambiguously determine the absolute configuration of a purified stereoisomer. The process involves two key steps:
Experimental Measurement: The VCD and standard infrared (IR) spectra of the chiral sample are measured. gaussian.com
Theoretical Calculation: The VCD spectra for one of the possible enantiomers (e.g., the (2R,3R)-isomer) are calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govwikipedia.org
By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum, a direct correlation can be made. gaussian.com A match confirms the absolute configuration of the sample, while a mirror-image match indicates it is the opposite enantiomer. This method avoids the need for crystallization, which is often a prerequisite for X-ray crystallography. spectroscopyeurope.com
Table 3: Principle of VCD for Enantiomer Differentiation
| Stereoisomer | Expected VCD Signal at Wavenumber ν₁ | Expected VCD Signal at Wavenumber ν₂ |
| (2R, 3R)-Isomer | Positive (ΔA > 0) | Negative (ΔA < 0) |
| (2S, 3S)-Isomer | Negative (ΔA < 0) | Positive (ΔA > 0) |
| Racemic Mixture | No Signal (ΔA = 0) | No Signal (ΔA = 0) |
This interactive table illustrates the principle of VCD, where enantiomers produce mirror-image spectra, allowing for the determination of absolute stereochemistry. ΔA represents the differential absorbance.
Advanced Chromatographic Techniques for Purity and Isomeric Separation
Given that this compound can exist as four distinct stereoisomers, advanced chromatographic techniques are essential for both analytical assessment of isomeric purity and for the preparative separation of these isomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant method for this purpose. acs.orgnih.gov
CSPs are designed to interact differently with enantiomers, leading to different retention times and thus enabling their separation. researchgate.net The choice of the CSP and the mobile phase is critical for achieving optimal resolution. researchgate.netsemanticscholar.org Common types of CSPs used for separating chiral amines and related compounds include:
Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds, including pyrrolidines. researchgate.net
Protein-based CSPs: Phases like α1-acid glycoprotein (B1211001) (AGP) can offer unique selectivity for certain chiral molecules. nih.gov
The separation of the four stereoisomers of this compound would involve first separating the two pairs of diastereomers (e.g., (2R,3R)/(2S,3S) vs. (2R,3S)/(2S,3R)), which have different physical properties and can often be separated on standard, non-chiral columns. Subsequently, a chiral method would be employed to resolve each pair of enantiomers.
Table 4: Hypothetical Chiral HPLC Separation of this compound Isomers
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (2R, 3S) | 10.2 | - |
| (2S, 3R) | 11.5 | 2.1 |
| (2R, 3R) | 14.8 | 4.5 |
| (2S, 3S) | 16.3 | 2.3 |
This interactive table presents a hypothetical outcome of a chiral HPLC analysis, showing distinct retention times for each of the four stereoisomers, indicating successful separation.
In Situ Spectroscopic Monitoring of Reactions Involving this compound
In situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction as it happens, providing valuable data on reaction kinetics, the formation of intermediates, and the point of reaction completion without the need for sampling. spectroscopyonline.com For reactions producing this compound, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. clairet.co.uk
Probes for these spectroscopic methods can be inserted directly into the reaction vessel. By monitoring changes in the vibrational spectra over time, one can observe the disappearance of reactant-specific peaks and the simultaneous appearance of product-specific peaks. For example, if this compound is synthesized via a reductive amination pathway involving a ketone precursor, one could monitor the disappearance of the C=O stretching frequency of the ketone and the appearance of C-N stretching or N-H bending frequencies characteristic of the pyrrolidine product. irdg.orgacs.org
This real-time data is crucial for process optimization, ensuring reaction completion, and identifying the formation of any potential byproducts. It provides a "molecular window" into the reaction dynamics that is not available through traditional offline analysis. acs.org
Table 5: Key Vibrational Bands for In Situ Monitoring of a Hypothetical Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Role in Monitoring |
| Ketone (Reactant) | C=O Stretch | 1715 | Disappears as reaction proceeds |
| Primary Amine (Reactant) | N-H Bend | 1600 | Disappears as reaction proceeds |
| C-N (Product) | C-N Stretch | 1150 | Appears and intensifies as product forms |
| N-H (Product) | N-H Stretch (if secondary amine) | 3350 | Appears as product forms |
This interactive table lists key infrared frequencies that could be tracked in real-time to monitor the progress of a hypothetical reaction forming the target compound.
Future Research Directions and Perspectives for 3 Benzyl 2 Phenylpyrrolidine
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing more sustainable and efficient synthetic pathways to 3-benzyl-2-phenylpyrrolidine and its derivatives. Current synthetic methods, while effective, may rely on harsh reagents, and multi-step processes that generate significant waste. The principles of green chemistry offer a framework for improving these syntheses.
Key areas of investigation could include:
Catalytic Hydrogenation: Exploring the use of heterogeneous catalysts for the reductive amination of suitable precursors could offer a more environmentally benign alternative to traditional reducing agents.
One-Pot Reactions: Designing tandem or domino reactions that combine multiple synthetic steps into a single operation would reduce solvent usage, energy consumption, and purification efforts.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of chiral pyrrolidines is a rapidly growing field. nih.govcaltech.edu Future work could involve identifying or engineering enzymes for the enantioselective synthesis of this compound.
A comparative analysis of potential green synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Hydrogenation | High atom economy, avoidance of stoichiometric metal hydrides, catalyst recyclability. | Catalyst poisoning, need for high pressure/temperature, selectivity control. |
| One-Pot Reactions | Reduced waste, time, and energy; increased process efficiency. | Compatibility of reagents and intermediates, optimization of reaction conditions. |
Exploration of New Catalytic Applications for this compound
The chiral nature of this compound makes it an attractive scaffold for the development of novel organocatalysts. Pyrrolidine-based catalysts have been successfully employed in a wide range of asymmetric transformations. mdpi.comunibo.it Future research could explore the catalytic activity of this compound and its derivatives in reactions such as:
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol (B89426) Reactions: Promoting the enantioselective formation of carbon-carbon bonds between aldehydes and ketones.
Mannich Reactions: Facilitating the synthesis of β-amino carbonyl compounds.
The presence of both a benzyl (B1604629) and a phenyl group at adjacent stereocenters could offer unique steric and electronic properties, potentially leading to high levels of stereocontrol in these reactions.
Design and Synthesis of Advanced this compound-Based Hybrid Catalysts
To overcome some of the limitations of homogeneous catalysis, such as catalyst recovery and reuse, future research could focus on the development of hybrid catalysts incorporating the this compound motif. These hybrid systems could involve:
Polymer-Supported Catalysts: Immobilizing the this compound unit onto a soluble or insoluble polymer backbone would allow for easy separation of the catalyst from the reaction mixture. nih.govdatapdf.com
Mesoporous Silica (B1680970) Nanoparticles: Grafting the chiral pyrrolidine (B122466) derivative onto the surface of mesoporous silica nanoparticles can create highly active and recyclable heterogeneous catalysts. researchgate.net
Metal-Organic Frameworks (MOFs): Incorporating this compound as a chiral ligand in the synthesis of MOFs could lead to novel materials with well-defined active sites for asymmetric catalysis.
A summary of potential hybrid catalyst designs is provided in Table 2.
Table 2: Potential Hybrid Catalyst Designs Incorporating this compound
| Hybrid Catalyst Type | Potential Advantages | Synthetic Considerations |
|---|---|---|
| Polymer-Supported | Catalyst recyclability, potential for use in flow chemistry. | Polymer stability, potential for leaching of the active species. |
| Mesoporous Silica-Based | High surface area, tunable pore size, good thermal and mechanical stability. | Multi-step synthesis, potential for pore blockage. |
Integration of Machine Learning and AI in the Design of this compound Analogues
The vast chemical space of possible this compound derivatives presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). arxiv.orgchemrxiv.org These computational tools can accelerate the discovery and optimization of new analogues with desired properties.
Future research in this area could involve:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the catalytic activity or biological properties of novel this compound analogues.
Generative Models: Using generative adversarial networks (GANs) or variational autoencoders (VAEs) to design new molecules with optimized properties.
Reaction Optimization: Employing Bayesian optimization and other ML algorithms to rapidly identify the optimal reaction conditions for the synthesis of these analogues. preprints.org
Potential for this compound in Materials Science Research
The unique molecular structure of this compound suggests its potential as a building block for novel functional materials. The chiral pyrrolidine core can be incorporated into larger molecular architectures to create materials with interesting properties.
Potential research directions include:
Chiral Polymers: The polymerization of functionalized this compound monomers could lead to the synthesis of helically chiral polymers with applications in chiral separations and asymmetric catalysis. nih.gov
Supramolecular Assemblies: The self-assembly of this compound derivatives through non-covalent interactions could be explored for the creation of gels, liquid crystals, and other soft materials.
Functional Surfaces: The immobilization of this compound on surfaces could be used to create chiral stationary phases for chromatography or to modify the properties of materials for specific applications.
Interdisciplinary Research Opportunities with this compound
The versatility of the this compound scaffold lends itself to a wide range of interdisciplinary research projects. Collaborations between synthetic chemists, computational scientists, materials scientists, and biologists will be crucial for fully realizing the potential of this compound.
Examples of potential interdisciplinary research include:
Medicinal Chemistry and Computational Biology: Combining the synthesis of novel this compound analogues with computational docking studies to design potent and selective inhibitors of biological targets. nih.govresearchgate.net
Catalysis and Materials Science: Developing novel hybrid catalysts based on this compound and exploring their applications in sustainable chemical manufacturing.
Polymer Chemistry and Engineering: Synthesizing new polymers incorporating the this compound moiety and investigating their mechanical, thermal, and optical properties for advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
